4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (500 MHz, CDCl₃) :
- ¹³C NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- HR-ESI-MS : m/z 501.3125 [M+H]⁺ (calc. 501.3121 for C₃₀H₄₅O₆), confirming the molecular formula.
- Key fragments:
Comparative Analysis with Related Cyclopenta[a]Phenanthrene Derivatives
The compound shares structural motifs with several biologically active triterpenoids:
The hept-2-enoic acid moiety distinguishes this compound by introducing both hydrogen-bonding capacity (via hydroxyl and carboxyl groups) and conformational flexibility , enhancing potential interactions with biological targets compared to simpler analogs.
Properties
CAS No. |
102607-22-7 |
|---|---|
Molecular Formula |
C30H44O6 |
Molecular Weight |
500.7 g/mol |
IUPAC Name |
(E,4S,6R)-4-hydroxy-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H44O6/c1-16(12-18(31)13-17(2)26(35)36)20-14-24(34)30(7)19-8-9-22-27(3,4)23(33)10-11-28(22,5)25(19)21(32)15-29(20,30)6/h13,16,18,20,22,24,31,34H,8-12,14-15H2,1-7H3,(H,35,36)/b17-13+/t16-,18+,20-,22+,24+,28+,29-,30-/m1/s1 |
InChI Key |
AUAXRALNWSHMRJ-YCEDVEOHSA-N |
SMILES |
CC(CC(C=C(C)C(=O)O)O)C1CC(C2(C1(CC(=O)C3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)O |
Isomeric SMILES |
C[C@H](C[C@@H](/C=C(\C)/C(=O)O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O |
Canonical SMILES |
CC(CC(C=C(C)C(=O)O)O)C1CC(C2(C1(CC(=O)C3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ganolucidic acid D; (+)-Ganolucidic acid D; |
Origin of Product |
United States |
Biological Activity
4-Hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid is a complex triterpenoid compound with significant structural features that suggest potential biological activities. This compound is characterized by multiple hydroxyl groups and a unique cyclopenta[a]phenanthrene backbone that may enhance its reactivity and interactions with biological targets.
The molecular formula of this compound is with a molecular weight of approximately 500.7 g/mol. Its structure includes several functional groups that contribute to its biological properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 500.7 g/mol |
| IUPAC Name | (E,4S,6R)-4-hydroxy-6-[...] |
Biological Activities
Research has indicated that this compound exhibits a variety of biological activities:
1. Anti-inflammatory Activity
Studies have shown that compounds similar to 4-hydroxy-6-(15-hydroxy...) possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation in cellular models.
2. Anticancer Properties
The compound has been investigated for its anticancer effects. In vitro studies have demonstrated cytotoxic activity against several cancer cell lines. For instance:
- Cell Line: HepG2 (liver cancer)
- IC50 Value: Approximately 0.63 µM
- Mechanism: Induction of apoptosis via mitochondrial pathways and inhibition of the STAT3 signaling pathway.
3. Antioxidant Activity
Triterpenoids are known for their antioxidant properties. This compound may scavenge free radicals and reduce oxidative stress in cells, contributing to its protective effects against various diseases.
Case Studies
Several studies have explored the biological activity of similar triterpenoids:
- Study on Cucurbitacin B Derivatives
- Research on Ganoderma Triterpenoids
The biological effects of 4-hydroxy-6-(15-hydroxy...) can be attributed to several mechanisms:
- Apoptosis Induction: The compound activates apoptotic pathways by modulating the expression of pro-apoptotic proteins (e.g., Bax) and inhibiting anti-apoptotic proteins (e.g., Bcl-2).
- Cell Cycle Regulation: It may interfere with cell cycle progression in cancer cells, leading to growth inhibition.
Scientific Research Applications
Applications in Scientific Research
The applications of this compound can be categorized into several key areas:
-
Pharmaceutical Research
- Anti-inflammatory Properties : Research indicates that derivatives of similar compounds exhibit anti-inflammatory effects. Investigating the specific activity of this compound could lead to the development of new anti-inflammatory drugs.
- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties. This suggests that 4-hydroxy-6-(15-hydroxy...) may also possess such activity, making it a candidate for further studies in oxidative stress-related diseases.
-
Biochemical Studies
- Enzyme Inhibition : The structural features of this compound may allow it to interact with specific enzymes. Understanding these interactions can provide insights into metabolic pathways and potential therapeutic targets.
- Cell Signaling : The compound may influence cellular signaling pathways due to its hydroxyl groups and dioxo functionalities. Researching these effects could reveal mechanisms of action relevant to cancer or metabolic disorders.
-
Natural Product Chemistry
- Source Isolation : Compounds similar to this have been isolated from natural sources such as fungi or plants. Investigating natural sources for this compound could lead to discoveries of new bioactive substances.
- Synthesis and Modification : The ability to synthesize this compound and modify its structure can lead to the development of analogs with enhanced biological activity or reduced toxicity.
Chemical Reactions Analysis
Structural Features Influencing Reactivity
The compound contains:
- Two hydroxyl groups (C4 and C15 positions)
- Two ketone groups (C3 and C11 positions)
- Conjugated double bonds in the hept-2-enoic acid side chain
- Methyl substituents at C4, C4, C10, C13, and C14
These functional groups govern its primary reaction pathways, including oxidation, esterification, and conjugation .
Oxidation Reactions
The hydroxyl groups at C4 and C15 are susceptible to oxidation, forming ketones or carboxylic acids under strong oxidizing conditions. For example:
Related derivatives like Ganoderic Acid G (NPC51452) demonstrate similar oxidation patterns at analogous positions .
Esterification and Glycosylation
The carboxylic acid group in the side chain can undergo esterification. Methyl esters such as Methyl Ganoderate J (NPC125622) and butyl esters like Butyl Lucidenate D2 (NPC275439) are well-documented analogs . Example:
Conjugation Reactions
The α,β-unsaturated carbonyl system in the hept-2-enoic acid side chain enables Michael addition or Diels-Alder reactions. For instance, Ganoderenic Acid A (NPC204450) shows reactivity with nucleophiles at the conjugated double bond .
Comparative Reactivity of Derivatives
Stability and Degradation
- Thermal Degradation : The compound decomposes above 300°C, producing CO₂ and fragmented hydrocarbons .
- pH Sensitivity : The carboxylic acid group deprotonates in alkaline conditions (pH > 8), enhancing solubility but reducing stability .
Biotransformation Pathways
In enzymatic environments (e.g., fungal cultures):
- Cytochrome P450-mediated hydroxylation at C23 (observed in 23-Hydroxyganoderic Acid S , NPC214697) .
- Esterase-driven hydrolysis of acetylated derivatives (e.g., Ganoderic Acid T , NPC85742) .
Synthetic Modifications
| Modification Type | Example Product | Conditions |
|---|---|---|
| Acetylation | Ganoderic Acid Tr (NPC235464) | Acetic anhydride, pyridine |
| Epoxidation | Ganoderiol F (NPC311092) | mCPBA, CH₂Cl₂ |
Comparison with Similar Compounds
Ganoderic Acid DM (C30H44O7)
- Structure : (Z,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7-dioxo-...
- Key Differences : Lacks the 15-hydroxy and 4-hydroxy groups but shares methyl substitutions and a dioxo system.
- Activity : Arrests MCF-7 breast cancer cells in the G1 phase by downregulating c-Myc, cyclin D1, and CDKs .
Ganoderic Acid Me (C32H44O8)
Ganoderic Acid A (C30H44O8)
- Structure : (2R,6R)-6-[(5R,7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-...
- Key Differences : Additional hydroxyl groups at positions 7 and 15; ketones at 3 and 11.
- Activity : Inhibits JAK2/STAT3 signaling, reducing Bcl-xL expression .
Comparison with Target Compound: The target compound shares the 4,4,10,13,14-pentamethyl and 3,11-dioxo motifs with Ganoderic Acid A but differs in the placement of hydroxyl groups (4- and 15-hydroxy vs. 7- and 15-hydroxy in Ganoderic Acid A). This positional variance may alter receptor binding specificity .
Fusidic Acid Derivatives
FA-14 (C39H53ClO7)
- Structure : (Z)-2-((3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetoxy-3-(4-chloromethyl)benzoyl)oxy-...
- Key Differences: Bulky acetoxy and chloromethyl-benzoyl substituents; lacks the hept-2-enoic acid side chain.
Comparison with Target Compound: The target compound’s simpler side chain (hept-2-enoic acid vs.
Lithocholic Acid Derivatives ()
- Compound 7: Methyl (4R)-4-((3R,10S,13R,17R)-3-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate.
- Compound 8 : Methyl (4R)-4-((10R,13R,17R)-10,13-dimethyl-3-oxo-tetradecahydro-...
- Key Differences: Lack of heptenoic acid chain and reduced oxygenation.
Comparison with Target Compound :
The target compound’s extended oxygenation (four oxygen-based groups vs. one in Compound 7/8) may enhance solubility and interaction with polar biological targets .
Physicochemical and Pharmacokinetic Properties
Molecular Formula and Charge Characteristics
Preparation Methods
Conventional Solvent Extraction
Traditional methods involve maceration or reflux using polar solvents like methanol or ethanol. For instance, a 70% ethanol solution at 80°C for 3 hours has been employed to solubilize triterpenoids from dried Ganoderma powder. This method yields a crude extract containing ganolucidic acid D alongside other triterpenes, polysaccharides, and lipids. The extract is then concentrated under reduced pressure and defatted using hexane or dichloromethane to remove non-polar contaminants.
Advanced Extraction Techniques
To enhance efficiency and reduce solvent consumption, modern extraction methods have been adopted:
Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to disrupt cell walls, facilitating solvent penetration. A study optimized UAE for triterpenoids using 80% ethanol, a solid-to-liquid ratio of 1:20, and 40 kHz frequency for 30 minutes, achieving a 24% higher yield of ganolucidic acid D compared to heat reflux. The method’s efficacy stems from cavitation-induced microjetting, which accelerates mass transfer.
Microwave-Assisted Extraction (MAE)
MAE employs microwave radiation to generate localized heating, reducing extraction time. Parameters such as 500 W power, 60°C, and 15 minutes in 90% ethanol have been reported to extract ganolucidic acid D with 18% greater efficiency than conventional methods. However, thermal degradation risks necessitate precise temperature control.
Isolation and Purification Strategies
The crude extract undergoes multi-step chromatography to isolate ganolucidic acid D from co-extracted compounds.
Column Chromatography
Silica gel column chromatography is the primary isolation step. A gradient elution of hexane-ethyl acetate (8:2 to 5:5) separates triterpenoids by polarity. Fractions containing ganolucidic acid D are identified via thin-layer chromatography (TLC) using vanillin-sulfuric acid staining.
Medium-Pressure Liquid Chromatography (MPLC)
MPLC with reversed-phase C18 silica (particle size: 15–25 μm) and isocratic elution (acetonitrile-water, 65:35) refines the isolation, achieving 92% purity.
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC with a C18 column (250 × 21.2 mm, 5 μm) and UV detection at 254 nm finalizes purification. A mobile phase of 0.1% formic acid in water (A) and acetonitrile (B) (gradient: 60–80% B over 40 minutes) yields ganolucidic acid D at >98% purity.
Analytical Validation and Quality Control
Post-purification, the compound’s identity and purity are verified through spectroscopic and chromatographic analyses.
Structural Elucidation
Purity Assessment
Quantitative analysis via HPLC-DAD at 245 nm confirms purity, with a retention time of 22.3 minutes and a linear calibration curve (R² = 0.999) over 5–200 μg/mL.
Challenges and Optimization Opportunities
Solvent Selection and Environmental Impact
While ethanol-water mixtures are effective, supercritical CO₂ extraction (SFE) offers a greener alternative. Pilot studies suggest SFE at 45°C and 250 bar extracts ganolucidic acid D with 85% recovery, though scalability remains a hurdle.
Synthetic Approaches
Total synthesis of ganolucidic acid D is unexplored due to its stereochemical complexity. Retrosynthetic analysis proposes a modular strategy starting from lanosterol, but enzymatic hydroxylation and oxidation steps require further optimization.
Q & A
Basic Research Questions
Q. What methods are recommended for determining the stereochemical configuration of this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving complex stereochemistry. For example, studies on structurally similar cyclopenta[a]phenanthrene derivatives (e.g., ) employed SC-XRD at 100 K to achieve a mean C–C bond length accuracy of 0.005 Å (R factor = 0.060). Complementary NMR analysis (e.g., H-C HSQC and NOESY) can validate spatial arrangements of methyl and hydroxyl groups .
Q. How should researchers safely handle this compound in laboratory settings?
- Guidelines :
- Use nitrile gloves and fume hoods to avoid dermal or inhalation exposure, as recommended in safety protocols for related cyclopenta[a]phenanthrene derivatives ().
- Store at -20°C under inert gas (e.g., argon) to prevent oxidation of the conjugated dienone system (3,11-dioxo groups) .
Q. What spectroscopic techniques are critical for characterizing its purity and structure?
- Protocol :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C23H30O4 in ).
- FT-IR : Identify hydroxyl (3200–3600 cm) and carbonyl (1700–1750 cm) stretches.
- H/C NMR : Resolve methyl group environments (e.g., 4,4,10,13,14-pentamethyl substituents) and olefinic protons (δ 5.2–6.0 ppm for hept-2-enoic acid) .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound?
- Strategy :
- Use density functional theory (DFT) to predict reaction pathways for key steps, such as the cyclization of the cyclopenta[a]phenanthrene core (e.g., used DFT for similar structures).
- Validate predicted intermediates with LC-MS or in situ IR .
Q. What experimental approaches resolve contradictions in reported bioactivity data?
- Case Study :
- If conflicting data arise (e.g., variable IC values in cytotoxicity assays), perform orthogonal assays (e.g., SPR for target binding kinetics vs. cell-based assays). Cross-reference with structurally analogous compounds (e.g., fusidane derivatives in ) to identify substituent-specific effects .
Q. How can regioselective functionalization of the cyclopenta[a]phenanthrene core be achieved?
- Techniques :
- Directed C–H activation : Use palladium catalysts with directing groups (e.g., pyridine or amides) to modify the 15-hydroxy or 17-yl positions.
- Protecting group strategies : Temporarily shield reactive hydroxyls (e.g., with TBS or acetyl groups) during synthesis, as demonstrated in for acetate derivatives .
Q. What are the challenges in scaling up enantioselective synthesis?
- Key Issues :
- Chiral induction : Asymmetric catalysis (e.g., Jacobsen’s salen-Mn complexes) may be required for stereocontrol at the 2-methylhept-2-enoic acid moiety.
- Purification : Use chiral HPLC (e.g., Chiralpak IA/IB columns) to separate diastereomers, noting retention times from published methods (e.g., ) .
Data Analysis & Validation
Q. How to validate the stability of this compound under physiological conditions?
- Workflow :
pH stability assay : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via UPLC-PDA.
Metabolite profiling : Use hepatocyte microsomes to identify oxidation products (e.g., epoxidation of the dienone system) .
Q. What statistical methods are suitable for analyzing dose-response relationships?
- Recommendations :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
